Methyl 3-ethyl-3-hydroxypentanoate
Description
Properties
CAS No. |
74126-51-5 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
methyl 3-ethyl-3-hydroxypentanoate |
InChI |
InChI=1S/C8H16O3/c1-4-8(10,5-2)6-7(9)11-3/h10H,4-6H2,1-3H3 |
InChI Key |
WYUTVGUNUTYAAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-ethyl-3-hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of 3-ethyl-3-hydroxypentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts, along with precise control of temperature and pressure, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-3-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ethyl-3-oxopentanoic acid or 3-ethyl-3-oxopentanoate.
Reduction: Formation of 3-ethyl-3-hydroxypentanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 3-ethyl-3-hydroxypentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-ethyl-3-hydroxypentanoate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Polarity and Solubility
- Hydroxyl-containing esters (e.g., this compound and Ethyl 3-Hydroxy-3-methyl-5-phenylpentanoate): Increased polarity due to the hydroxyl group enhances solubility in polar solvents like ethanol or water compared to non-hydroxylated esters .
- Simple esters (e.g., Methyl 3-methylpentanoate): Lower polarity results in higher miscibility with non-polar solvents like hexane .
Boiling Points and Stability
- Hydroxyl groups generally elevate boiling points due to hydrogen bonding. For example, methyl (3R)-3-hydroxypentanoate likely has a higher boiling point than Methyl 3-methylpentanoate .
- Bulky substituents (e.g., ethyl or phenyl groups) may increase steric hindrance, affecting reaction kinetics and thermal stability. Ethyl 3-Hydroxy-3-methyl-5-phenylpentanoate’s phenyl group could enhance UV stability but reduce volatility .
Hydroxyl Group Reactivity
- This compound can undergo typical hydroxyl reactions, such as esterification, oxidation (to ketones), or dehydration. Its ethyl group may sterically hinder nucleophilic attacks compared to less-substituted analogs .
- In contrast, Methyl 3-oxo-pentanoate’s ketone group is prone to nucleophilic addition (e.g., Grignard reactions), making it valuable in synthetic chemistry .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-ethyl-3-hydroxypentanoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves esterification of 3-ethyl-3-hydroxypentanoic acid with methanol under acid catalysis (e.g., H₂SO₄). Key parameters include temperature control (60–80°C), stoichiometric excess of methanol, and inert atmosphere to minimize oxidation. Post-synthesis purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the ester . Yield optimization may require monitoring by TLC or GC-MS to identify byproducts like dehydration derivatives.
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?
- Methodological Answer :
- ¹H NMR : The hydroxyl proton (δ 1.5–2.0 ppm, broad) and methyl ester group (δ 3.6–3.8 ppm, singlet) are diagnostic. The ethyl and pentanoate backbone protons appear as complex splitting patterns (δ 1.0–1.5 ppm) .
- IR : Strong absorption bands at ~3400 cm⁻¹ (O-H stretch), 1720–1740 cm⁻¹ (ester C=O), and 1200–1250 cm⁻¹ (C-O ester linkage) confirm functional groups. Comparison with reference spectra in databases like PubChem is advised .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is prone to hydrolysis in humid environments. Store in anhydrous conditions (desiccator, molecular sieves) at 4°C. Degradation kinetics can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) to track ester hydrolysis to the parent acid. Accelerated stability studies (40°C/75% RH) are recommended for long-term storage protocols .
Advanced Research Questions
Q. How do stereochemical factors (e.g., enantiomeric purity) impact the reactivity of this compound in catalytic applications?
- Methodological Answer : Enantiomeric resolution requires chiral chromatography (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) or derivatization with chiral auxiliaries (e.g., Mosher’s acid). Kinetic studies using polarimetry or CD spectroscopy can correlate stereopurity with catalytic activity in asymmetric synthesis. Contradictions in literature data often arise from incomplete resolution or racemization during analysis .
Q. What computational methods (e.g., DFT, molecular dynamics) are suitable for modeling the degradation pathways of this compound in environmental systems?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts hydrolysis mechanisms, including acid- or base-catalyzed pathways. Molecular dynamics simulations (Amber force field) model interactions with water molecules and predict half-lives in aqueous environments. Experimental validation via LC-MS/MS is necessary to confirm computational predictions .
Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Systematic solubility studies using shake-flask methods with UV-Vis quantification (λmax ~210 nm) can clarify discrepancies. Confounding factors include impurities (e.g., residual acids) and temperature fluctuations. Hansen solubility parameters (δD, δP, δH) provide a theoretical framework for solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
